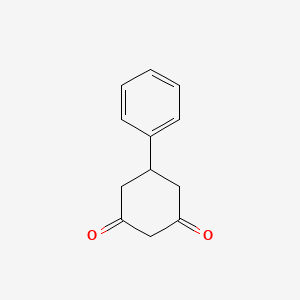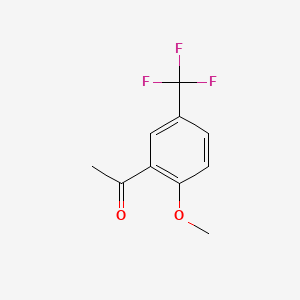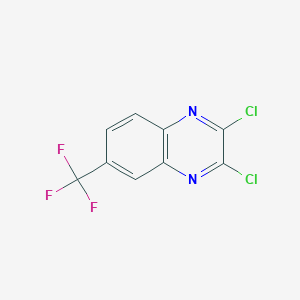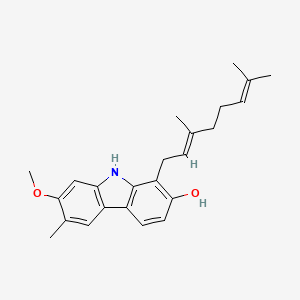
5-Fenilciclohexano-1,3-diona
Descripción general
Descripción
5-Phenylcyclohexane-1,3-dione is a 1,3-diketone . It has been investigated for its reaction with N-substituted isatins in pyridine .
Synthesis Analysis
The synthesis of 5-Phenylcyclohexane-1,3-dione involves a multi-step reaction with two steps. The first step involves sodium hydroxide, and the second step involves sodium ethanolate with heating .Molecular Structure Analysis
5-Phenylcyclohexane-1,3-dione contains a total of 27 bonds, including 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 2 aliphatic ketones .Chemical Reactions Analysis
The reaction of 5-phenyl-1,3-cyclohexanedione with N-substituted isatins in pyrindine has been investigated .Physical And Chemical Properties Analysis
5-Phenylcyclohexane-1,3-dione has a molecular weight of 188.223. It has a density of 1.1±0.1 g/cm3, a boiling point of 356.5±42.0 °C at 760 mmHg, and a melting point of 188 °C (lit.) . It also has a flash point of 133.8±24.9 °C .Aplicaciones Científicas De Investigación
Síntesis de Derivados Hexahidrobenzo
5-Fenilciclohexano-1,3-diona se puede utilizar en la síntesis de hexahidrobenzo . Esto implica la condensación con N-arilmetilen-2-naftilaminas . Estos derivados tienen aplicaciones potenciales en varios campos, incluida la química medicinal y la ciencia de los materiales.
Preparación de Derivados de Benzofenantridina
Este compuesto también se utiliza en la preparación de derivados de benzofenantridina . Los alcaloides de benzofenantridina son conocidos por su amplia gama de actividades biológicas, incluidas las propiedades antiinflamatorias, antimicrobianas y antitumorales.
Preparación de Betaina de Yodonio
This compound se utiliza en la preparación de betaína de yodonio . Las betainas de yodonio son intermedios útiles en la síntesis orgánica, particularmente en la formación de enlaces carbono-carbono y carbono-heteroátomo.
Síntesis de Diversos 2H-piranos
Este compuesto se utiliza en la síntesis de diversos 2H-piranos mediante reacciones catalizadas por yodo . Los 2H-piranos son compuestos heterocíclicos importantes que se encuentran en muchos productos naturales y productos farmacéuticos.
Productos Químicos de Laboratorio
This compound se utiliza como producto químico de laboratorio . Se puede utilizar en varias reacciones y procesos químicos en un entorno de laboratorio.
Investigación y Desarrollo Científico
Este compuesto se utiliza en investigación y desarrollo científicos . Se puede utilizar en el desarrollo de nuevos procesos químicos, la síntesis de nuevos compuestos y en varios tipos de investigación.
Safety and Hazards
5-Phenylcyclohexane-1,3-dione is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or if swallowed, it is advised to get medical help .
Relevant Papers One paper discusses targeting the colchicine site in tubulin through cyclohexanedione derivatives . Structural modifications have been performed at both distal sites of 5-Phenylcyclohexane-1,3-dione to improve tubulin binding affinity, anti-proliferative activity, and/or aqueous solubility .
Propiedades
IUPAC Name |
5-phenylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPYKNLSSLIIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50876772 | |
| Record name | 1,3-Cyclohexanedione, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
493-72-1 | |
| Record name | 1,3-Cyclohexanedione, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50876772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenylcyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5-Phenylcyclohexane-1,3-dione (C12H12O2) has a molecular weight of 188.22 g/mol. Spectroscopic data, including IR, UV-Vis, 1H NMR, and 13C NMR, are frequently used to characterize this compound and its derivatives. [, , ]
A: Research indicates that derivatives of 5-Phenylcyclohexane-1,3-dione can bind to the colchicine binding site of tubulin. [, ] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and ultimately inhibiting cell proliferation. [] Certain derivatives demonstrate anti-proliferative activity against human microvascular endothelial cells (HMEC-1) and bovine aortic endothelial cells (BAEC), suggesting potential as vascular disrupting agents (VDAs). []
A: Studies highlight the significance of structural modifications on the activity of 5-Phenylcyclohexane-1,3-dione derivatives. For example, modifications to the 2-methoxyphenyl ring of derivative 16c (2-(1-((2-methoxyphenyl)amino)ethylidene)-5-phenylcyclohexane-1,3-dione) can significantly impact tubulin binding affinity and aqueous solubility. [] Specifically, introducing specific substituents to this ring can increase the binding affinity to levels comparable to colchicine. []
A: 5-Phenylcyclohexane-1,3-dione serves as a valuable building block in organic synthesis. It's commonly employed in multi-component reactions, enabling the efficient synthesis of complex heterocyclic compounds like 7-azaindoles, xanthenes, and acridine derivatives. [, ] These reactions often utilize catalysts like l-proline to facilitate the formation of the desired products. []
ANone: While specific resistance mechanisms for 5-Phenylcyclohexane-1,3-dione derivatives haven't been extensively detailed in the provided research, their interaction with the colchicine binding site suggests potential cross-resistance with other colchicine site binders. Further investigation is needed to understand the development of resistance to this class of compounds.
A: Researchers commonly use techniques such as IR, UV-Vis, 1H NMR, 13C NMR, and mass spectrometry to characterize 5-Phenylcyclohexane-1,3-dione and its derivatives. [, , ] Single-crystal X-ray diffraction analysis can provide detailed structural information for crystalline derivatives. [, ]
A: Yes, ligand-based virtual screening approaches using programs like ROCS have been employed to identify novel colchicine-site binders structurally similar to 5-Phenylcyclohexane-1,3-dione derivatives. [] This highlights the role of computational methods in discovering new bioactive compounds.
A: Research indicates that modifying the 2-methoxyphenyl ring of derivative 16c can enhance its aqueous solubility, a crucial factor for drug formulation and bioavailability. [] Further studies focusing on stability under various conditions and formulation strategies would be beneficial for advancing these compounds towards potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)




![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)
